12-Aminododecanoyl chloride
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Overview
Description
12-Aminododecanoyl chloride is an organic compound with the molecular formula C12H25Cl2NO. It is a derivative of dodecanoic acid, where the carboxyl group is converted to an acyl chloride and an amino group is introduced at the 12th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-aminododecanoyl chloride typically involves the conversion of 12-aminododecanoic acid to its corresponding acyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 12-Aminododecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 12-aminododecanoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other carboxylic acids or their derivatives to form anhydrides or mixed anhydrides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
12-Aminododecanoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive molecules and peptides.
Medicine: It is involved in the development of prodrugs, such as mipsagargin, which is used in cancer therapy.
Industry: It is utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 12-aminododecanoyl chloride primarily involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of amide, ester, and thioester bonds. In biological systems, it can modify proteins and peptides, altering their function and activity. For example, in the case of mipsagargin, it inhibits the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Dodecanoyl Chloride: Similar in structure but lacks the amino group at the 12th position.
Lauric Acid: The parent compound from which dodecanoyl chloride is derived.
Thapsigargin: A related compound used in the synthesis of mipsagargin
Uniqueness: 12-Aminododecanoyl chloride is unique due to the presence of both an acyl chloride and an amino group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to form stable amide and ester bonds makes it valuable in the synthesis of complex molecules .
Properties
IUPAC Name |
12-aminododecanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24ClNO/c13-12(15)10-8-6-4-2-1-3-5-7-9-11-14/h1-11,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKWZXWKVGSAJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)Cl)CCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00798692 |
Source
|
Record name | 12-Aminododecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00798692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654062-36-9 |
Source
|
Record name | 12-Aminododecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00798692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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